molecular formula C8H12BNO3 B591786 (6-Isopropoxypyridin-3-yl)boronic acid CAS No. 870521-30-5

(6-Isopropoxypyridin-3-yl)boronic acid

Cat. No. B591786
CAS RN: 870521-30-5
M. Wt: 180.998
InChI Key: SGEOBUJTURUUJE-UHFFFAOYSA-N
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Description

“(6-Isopropoxypyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 870521-30-5 . It has a molecular weight of 181 and its IUPAC name is 6-isopropoxy-3-pyridinylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(6-Isopropoxypyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound has a pyridine ring with a boronic acid and an isopropoxy group attached to it.


Chemical Reactions Analysis

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, are used in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“(6-Isopropoxypyridin-3-yl)boronic acid” is a solid compound . The compound is stable under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis and Drug Development

(6-Isopropoxypyridin-3-yl)boronic acid: is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its boronic acid group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules . This compound’s reactivity enables the creation of a diverse array of drug molecules, potentially targeting a variety of diseases.

Anti-Inflammatory and Anti-Cancer Properties

Research has indicated that 2-Isoproxypyridine-5-boronic acid exhibits potent anti-inflammatory and anti-cancer properties . It serves as a key precursor in synthesizing drugs for diseases like rheumatoid arthritis and certain types of cancer, highlighting its significance in the biomedical field.

Catalytic Protodeboronation

The compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic chemistry that allows for the addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially exerting various molecular and cellular effects depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of (6-Isopropoxypyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemical reagents .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, have a wide range of applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research could involve exploring new synthetic methods, studying their reactivity and mechanism of action in more detail, and developing new applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOBUJTURUUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660555
Record name {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870521-30-5
Record name B-[6-(1-Methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870521-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-[6-(1-methylethoxy)-3-pyridinyl]
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